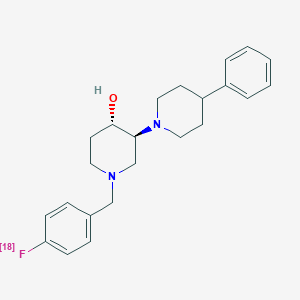
4-Fluorobenzyltrozamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyltrozamicol, also known as this compound, is a useful research compound. Its molecular formula is C23H29FN2O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroimaging Applications
Positron Emission Tomography (PET)
FBT is primarily utilized as a radiotracer in PET imaging to study cholinergic terminal density in the brain. Specifically, [18F](+)−4 fluorobenzyltrozamicol FBT binds selectively to the vesicular acetylcholine transporter (VAChT), making it an effective tool for assessing cholinergic neuron activity in the basal ganglia. A study involving rhesus monkeys demonstrated that FBT PET scans could reliably measure cholinergic terminal density, with a test-retest variability of less than 15% for distribution volume ratios, indicating high reproducibility of results .
Table 1: Summary of FBT PET Imaging Results
| Parameter | Value |
|---|---|
| Test-Retest Variability | < 15% |
| Specific Binding Ratio | Basal Ganglia/Cerebellum |
| Study Duration | 180 minutes |
Pharmacological Research
Inhibition of Tyrosinase
FBT derivatives, particularly those containing the 4-fluorobenzylpiperazine moiety, have been investigated for their potential as tyrosinase inhibitors. Tyrosinase is an enzyme implicated in hyperpigmentation disorders. Research has shown that specific derivatives exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus, with some compounds demonstrating low cytotoxicity and effective antimelanogenic properties in melanoma cell models .
Table 2: Tyrosinase Inhibition Activity of FBT Derivatives
| Compound | IC50 (μM) | Cytotoxicity |
|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-yl(2-trifluoromethyl)methanone | 13.34 | No |
| 4-(4-fluorobenzyl)piperazin-1-yl(2,4-dinitrophenyl)methanone | 17.76 | No |
Neuroprotective Effects
Anti-Epileptic Properties
Recent studies have identified analogs of FBT as potential anti-seizure agents. For instance, the compound GM-90432, which shares structural similarities with FBT, demonstrated efficacy in reducing seizure-like behaviors in zebrafish and mouse models through neurochemical profiling. It was found to modulate neurotransmitter levels and protect against oxidative stress, suggesting a biphasic neuroprotective effect .
Table 3: Neuroprotective Effects of GM-90432
| Parameter | Effect |
|---|---|
| Seizure Behavior Reduction | Significant |
| Neurotransmitter Modulation | Upregulation/Downregulation |
| Oxidative Stress Protection | Yes |
Analyse Chemischer Reaktionen
Reaction Mechanism and Regioselectivity
The regioselectivity is governed by steric and electronic factors:
-
Protic Solvents : Stabilize transition states via hydrogen bonding, favoring C3 attack due to reduced steric hindrance.
-
LiBr in Acetonitrile : Polar aprotic conditions with Li⁺ coordination to the epoxide oxygen direct nucleophilic attack to C4, forming trans-diastereomers .
Key Findings :
| Condition | Regioselectivity (C3:C4) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| 2-Propanol | 20:1 | 75–85 | Not applicable |
| LiBr/CH₃CN | 1:20 | 80–90 | 9:1 |
Derivatization to Anilidopiperidines
4-Fluorobenzyltrozamicol derivatives are synthesized via further functionalization:
-
N-Phenethyl Anilino-Piperidinols : Intermediate products from epoxide ring-opening are converted to β-hydroxy anilidopiperidines through:
Applications :
-
These derivatives exhibit enhanced binding affinity for VAChT, demonstrating potential in neurodegenerative disease research .
Comparative Analysis of Synthetic Routes
| Parameter | Protic Solvent Route | LiBr/Aprotic Solvent Route |
|---|---|---|
| Regioselectivity | C3 dominant (20:1) | C4 dominant (1:20) |
| Diastereoselectivity | Low | High (trans:cis = 9:1) |
| Purification | Chromatography-free | Requires workup |
| Scalability | High | Moderate |
Pharmacological Relevance
While the focus is on synthesis, this compound’s VAChT binding is critical for:
-
Neuroimaging : Used in PET tracers for cholinergic system mapping.
-
Drug Design : Scaffold for developing Alzheimer’s therapeutics .
Key Research Advancements
Eigenschaften
CAS-Nummer |
154824-77-8 |
|---|---|
Molekularformel |
C23H29FN2O |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1 |
InChI-Schlüssel |
HPZHSYBCGLDRCT-NOAXBIBBSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |
Synonyme |
4-F(18)fluorobenzyl-trozamicol 4-fluorobenzyltrozamicol 4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer F(18)FBT p-(18F)fluorobenzyltrozamicol p-FBT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















